

## 9,10-Dihydroxystearic acid discovery and historical context

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Compound of Interest

Compound Name: 9,10-Dihydroxystearic acid

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An In-depth Technical Guide to **9,10-Dihydroxystearic Acid**: Discovery, Historical Context, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**9,10-Dihydroxystearic acid** (DHSA), a dihydroxy fatty acid derived from the common monounsaturated fatty acid, oleic acid, has garnered scientific interest for over a century. Its journey from a soil-isolated natural product to a molecule of interest in metabolic research is a testament to the evolution of organic chemistry and biochemistry. This technical guide provides a comprehensive overview of the discovery and historical context of **9,10-dihydroxystearic acid**, detailed experimental protocols for its synthesis, a compilation of its key quantitative data, and an exploration of its biological significance, particularly its role in metabolic signaling pathways.

### **Discovery and Historical Context**

The story of **9,10-dihydroxystearic acid** begins not in a laboratory flask, but in the soil. In 1908, Oswald Schreiner and Edmund C. Shorey of the U.S. Department of Agriculture's Bureau of Soils reported the isolation of a novel organic compound from soil samples, which they identified as dihydroxystearic acid.[1] This discovery marked the first identification of this compound in nature.



Prior to its isolation from a natural source, the chemical synthesis of **9,10-dihydroxystearic** acid had been explored through the oxidation of oleic acid. One of the earliest documented methods dates back to the late 19th century, employing potassium permanganate as the oxidizing agent.[2][3] These early preparations, while foundational, often resulted in mixtures of products and were not fully characterized.

A significant advancement in the synthesis of **9,10-dihydroxystearic acid** came in the mid-20th century. The work of Daniel Swern, John T. Scanlan, and Geraldine B. Dickel, detailed in Organic Syntheses, provided a reliable and well-documented procedure using performic acid (a mixture of formic acid and hydrogen peroxide) for the hydroxylation of oleic acid.[4] This method offered better control and yields, becoming a benchmark for the preparation of the low-melting isomer of **9,10-dihydroxystearic acid**. The high-melting isomer could be similarly prepared from elaidic acid, the trans-isomer of oleic acid.[4]

The two isomers of **9,10-dihydroxystearic acid**, arising from the cis- and trans-configurations of the parent oleic and elaidic acids, respectively, exhibit distinct physical properties, most notably their melting points. The stereochemistry of these isomers was a subject of investigation, contributing to the broader understanding of addition reactions to alkenes.

### **Experimental Protocols**

The synthesis of **9,10-dihydroxystearic acid** primarily involves the hydroxylation of the double bond in oleic acid. Below are detailed protocols for two historically significant methods.

## Permanganate Oxidation of Oleic Acid (Historical Method)

This method is based on the early approaches to oxidizing oleic acid. It results in the syndihydroxylation of the double bond.

#### Materials:

- Oleic acid (technical grade, ~90%)
- Potassium permanganate (KMnO<sub>4</sub>)
- Sodium hydroxide (NaOH)



- Concentrated hydrochloric acid (HCI)
- · Sodium sulfite or sodium bisulfite
- Petroleum ether (60-80 °C)
- Ethanol (95%)
- 5 L beaker or Erlenmeyer flask
- Heatable magnetic stirrer and stir bar
- Suction flask and Büchner funnel
- Mortar and pestle
- Desiccator

#### Procedure:[5]

- In a 5 L beaker, dissolve 3.14 g (approx. 10.0 mmol of pure oleic acid) of technical oleic acid in a solution of 3.14 g (78.5 mmol) of NaOH in 320 mL of water by heating and stirring until the solution is clear.
- Cool the solution and add 2.5 L of ice-cold water.
- While maintaining the temperature at approximately 10 °C and stirring vigorously, add 250 mL of a 1% potassium permanganate solution over a period of 1 minute.
- After 5 minutes, add solid sodium sulfite or sodium bisulfite in small portions until the purple color of the permanganate is discharged.
- Acidify the solution with 94 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate of crude 9,10-dihydroxystearic acid will form.
- Collect the precipitate by suction filtration and dry it.



- Wash the crude product with 50 mL of petroleum ether (60-80 °C) and dry under reduced pressure.
- Powder the dried product in a mortar and digest it with 100-150 mL of petroleum ether in a beaker to remove any unreacted saturated fatty acids.
- Collect the insoluble **9,10-dihydroxystearic acid** by suction filtration.
- Recrystallize the product from ethanol to obtain the purified erythro-9,10-dihydroxystearic acid.

Expected Yield: Approximately 87%.[5] Melting Point: 132 °C for the pure erythro isomer.[5]

## Performic Acid Hydroxylation of Oleic Acid (Swern et al. Method)

This method, developed for the synthesis of the low-melting isomer, utilizes in situ generated performic acid for a controlled hydroxylation.

#### Materials:

- Oleic acid
- Formic acid (98-100%)
- 30% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- 3N Sodium hydroxide (NaOH) solution
- 3N Hydrochloric acid (HCl) solution
- 95% Ethanol
- 1 L three-necked flask
- Stirring apparatus
- Dropping funnel



- Thermometer
- Apparatus for distillation under reduced pressure

#### Procedure:[4]

- In a 1 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 141 g (0.5 mole) of oleic acid and 425 mL of formic acid.
- While stirring, add approximately 60 g of 30% hydrogen peroxide over a 15-minute period.
- The reaction is mildly exothermic. Maintain the temperature at 40 °C using a water bath. The mixture should become homogeneous after 20-30 minutes.
- Continue stirring at 40 °C for about 3 hours, or until the peroxide is consumed (test with potassium iodide-starch paper).
- Remove the formic acid by distillation under reduced pressure.
- To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100 °C for 1 hour to saponify the formyl esters.
- Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling.
- Discard the aqueous layer. Remelt the solid with hot water and stir well to wash out residual salts and acids. Allow it to solidify again and discard the aqueous layer.
- Break the solid into small pieces and dissolve it in 400 mL of 95% ethanol by heating on a steam bath.
- Crystallize the product at 0 °C for several hours.
- Collect the crude **9,10-dihydroxystearic acid** by filtration and dry it under vacuum.
- A second recrystallization from 250 mL of 95% ethanol can be performed for further purification.



Expected Yield: 75-80 g of crude product, 60-65 g after second recrystallization.[4] Melting Point: 85-90 °C for the crude product, 90-92 °C after second recrystallization.[4]

## **Quantitative Data**

The following tables summarize key quantitative data for **9,10-dihydroxystearic acid**.

Table 1: Physical Properties of **9,10-Dihydroxystearic Acid** Isomers

Property	Low-Melting Isomer (from Oleic Acid)	High-Melting Isomer (from Elaidic Acid)	Reference
Melting Point (°C)	90-92 (recrystallized)	130-131 (pure)	[4]
Solubility	Soluble in hot alcohol and acetone, slightly in ether. Insoluble in water.	Not readily soluble in ether.	[4]

Table 2: Spectroscopic and Analytical Data for 9,10-Dihydroxystearic Acid



Data Type	Observed Values	Reference
Molecular Formula	C18H36O4	[6]
Molecular Weight	316.48 g/mol	
Elemental Analysis	C: 68.31%, H: 11.47%, O: 20.22% (Calculated)	
C: 68.78%, H: 11.53% (Experimental)	[1]	
¹H NMR (CD₃OD)	δ 4.85 (OH), 3.37 (–CH–O–), 2.28 (–CH <sub>2</sub> at C2), 1.60–1.29 (-(CH <sub>2</sub> )n-)	[7]
<sup>13</sup> C NMR (CD₃OD)	δ 180.2 (C1), 76.5 (C9, C10), 35.3-24.0 (aliphatic carbons), 14.8 (terminal methyl)	[7]
FTIR (cm <sup>-1</sup> )	Characteristic peaks for O-H, C-H, and C=O stretching	[1][2]
Mass Spectrometry	Relative molecular weight of 315.1 (close to theoretical 316.48)	[1]

## **Biological Role and Signaling Pathways**

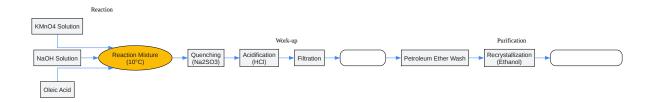
**9,10-Dihydroxystearic acid** is an oxidation product of oleic acid and has been shown to be formed in human hepatic cancer HepG2 cells.[8] Research has primarily focused on its effects on glucose metabolism and insulin sensitivity.

Studies in KKAy diabetic mice have demonstrated that dietary supplementation with **9,10-dihydroxystearic acid** can improve glucose tolerance and insulin sensitivity.[4] The proposed mechanism for these effects involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARy).[4] PPARy is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.



At concentrations of 50-100  $\mu$ M, **9,10-dihydroxystearic acid** has been shown to activate PPARy in a dose-dependent manner in CV-1 cells, although this activation is less potent than that of the synthetic PPARy agonist, rosiglitazone.[4] Interestingly, at the tested concentrations, it did not activate PPAR $\alpha$ .[4] The activation of PPARy by **9,10-dihydroxystearic acid** likely leads to the transcription of genes involved in improving insulin signaling and glucose uptake in peripheral tissues.

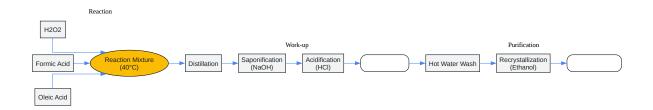
# Visualizations Experimental Workflows



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Caption: Permanganate Oxidation Workflow



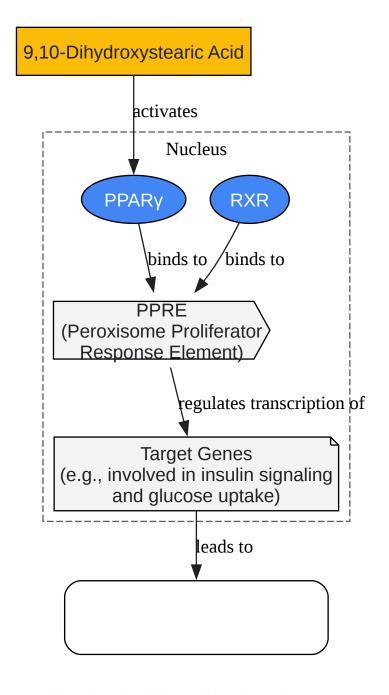


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Caption: Performic Acid Hydroxylation Workflow

### **Signaling Pathway**





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Caption: PPARy Signaling Pathway Activation by 9,10-DHSA

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